molecular formula C12H13F2NO B2739453 N-[2-(2,4-Difluorophenyl)propan-2-yl]prop-2-enamide CAS No. 2361639-53-2

N-[2-(2,4-Difluorophenyl)propan-2-yl]prop-2-enamide

Cat. No.: B2739453
CAS No.: 2361639-53-2
M. Wt: 225.239
InChI Key: HZUATBCSFGJQLL-UHFFFAOYSA-N
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Description

N-[2-(2,4-Difluorophenyl)propan-2-yl]prop-2-enamide is an organic compound characterized by the presence of a difluorophenyl group attached to a propan-2-yl chain, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-Difluorophenyl)propan-2-yl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluorobenzene, which undergoes a Friedel-Crafts alkylation with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(2,4-difluorophenyl)propan-2-yl chloride.

    Amidation: The resulting 2-(2,4-difluorophenyl)propan-2-yl chloride is then reacted with prop-2-enamide in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-Difluorophenyl)propan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where nucleophiles such as amines or thiols replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-[2-(2,4-Difluorophenyl)propan-2-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2,4-Difluorophenyl)propan-2-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, while the prop-2-enamide moiety facilitates specific interactions with active sites. This dual functionality allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)propan-2-yl chloride: A precursor in the synthesis of N-[2-(2,4-Difluorophenyl)propan-2-yl]prop-2-enamide.

    2,4-Difluorophenylacetic acid: Shares the difluorophenyl group but differs in its functional groups and applications.

    Fluconazole: Contains a difluorophenyl group and is used as an antifungal agent.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

N-[2-(2,4-difluorophenyl)propan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c1-4-11(16)15-12(2,3)9-6-5-8(13)7-10(9)14/h4-7H,1H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUATBCSFGJQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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